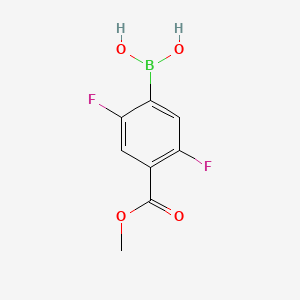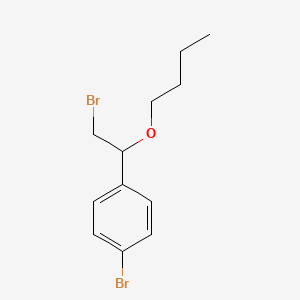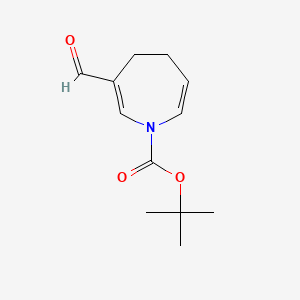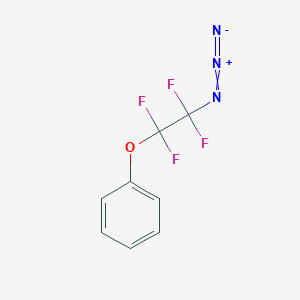
5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1h)-one is a heterocyclic organic compound with a pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpyridin-2(1h)-one with 2-methylpentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to amination using ammonia or an amine source under high-pressure conditions to introduce the amino group at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyridine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridin-2(1h)-one derivatives.
Applications De Recherche Scientifique
5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridin-2(1h)-one: Lacks the amino and 2-methylpentyl groups.
5-Amino-4-methylpyridin-2(1h)-one: Lacks the 2-methylpentyl group.
5-Amino-1-(2-methylpentyl)pyridin-2(1h)-one: Lacks the 4-methyl group.
Uniqueness
5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1h)-one is unique due to the presence of both the amino group and the 2-methylpentyl group, which confer specific chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H20N2O |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
5-amino-4-methyl-1-(2-methylpentyl)pyridin-2-one |
InChI |
InChI=1S/C12H20N2O/c1-4-5-9(2)7-14-8-11(13)10(3)6-12(14)15/h6,8-9H,4-5,7,13H2,1-3H3 |
Clé InChI |
FJPCCYDPKOAAGU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CN1C=C(C(=CC1=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


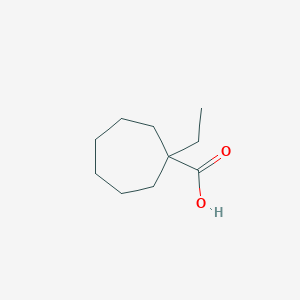
![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
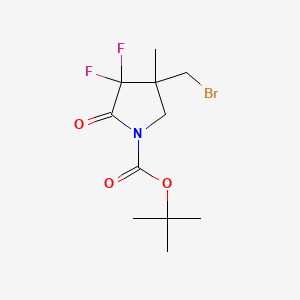
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
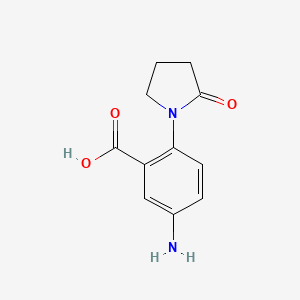
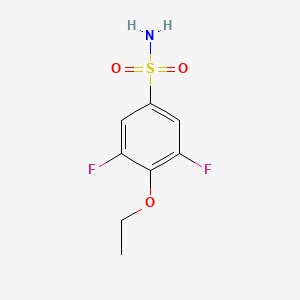
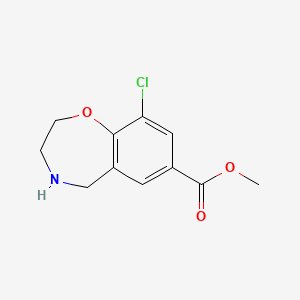
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
